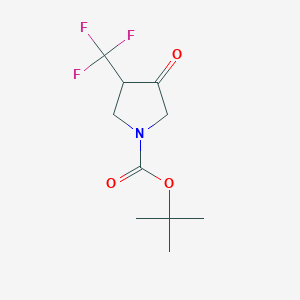
1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, methoxy, and trifluoromethoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to these targets. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene include:
1-Chloro-3-fluoro-2-methoxybenzene: Lacks the trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.
(Trifluoromethoxy)benzene: Contains only the trifluoromethoxy group without the additional chlorine and fluorine substituents.
Propiedades
Fórmula molecular |
C8H5ClF4O2 |
|---|---|
Peso molecular |
244.57 g/mol |
Nombre IUPAC |
1-chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5ClF4O2/c1-14-4-2-5(9)7(6(10)3-4)15-8(11,12)13/h2-3H,1H3 |
Clave InChI |
MJWVZVDQCISLKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)Cl)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)




![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)


![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)


